![molecular formula C16H16N2OS B401421 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 320581-13-3](/img/structure/B401421.png)
2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole” is a chemical compound offered by various chemical suppliers . It’s also known by its CAS number 320581-13-3.
Molecular Structure Analysis
The molecular structure of “this compound” can be obtained from chemical databases or suppliers. The molecular formula is C16H16N2OS and the molecular weight is 284.4g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as density, melting point, boiling point, etc., can be found in chemical databases .Applications De Recherche Scientifique
Antimicrobial Activity
Derivatives of 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole have shown promising results in antimicrobial activities. Several studies have synthesized and evaluated the antimicrobial efficacy of these derivatives against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. These studies highlight the compound's potential as a potent antibacterial and antifungal agent in medical applications (Salahuddin et al., 2017, Kühler et al., 2002, Kuș et al., 2004, Ansari & Lal, 2009, Zhang et al., 2015).
Anticancer Activities
The compound and its derivatives have been investigated for their potential anticancer properties. Studies have shown promising results in inhibiting various cancer cell lines, including colon carcinoma cells (HCT-116), hepatocellular carcinoma cells (Hep-G2), and non-small cell lung cancer cell lines (H460). The synthesis and structural modification of these compounds have been a focus to enhance their anticancer efficacy while understanding their mechanism of action (Abdel‐Aziz et al., 2009, Pérez‐Villanueva et al., 2013, Chhajed et al., 2016, Varshney et al., 2015).
Mécanisme D'action
Target of Action
The compound 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole, also known as 2-((2-(o-Tolyloxy)ethyl)thio)-1H-benzo[d]imidazole, is a derivative of benzimidazole . Benzimidazole derivatives have been found to exhibit antiproliferative and antimicrobial activities . .
Mode of Action
Benzimidazole derivatives are generally known to interact with their targets, leading to antiproliferative and antimicrobial effects
Biochemical Pathways
Benzimidazole derivatives are generally known to affect various biochemical pathways, leading to their antiproliferative and antimicrobial effects
Result of Action
Benzimidazole derivatives are generally known to exhibit antiproliferative and antimicrobial effects
Propriétés
IUPAC Name |
2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-6-2-5-9-15(12)19-10-11-20-16-17-13-7-3-4-8-14(13)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVCQWLJSSUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxyethyl)amino]-5-nitro-4,6-dimethylnicotinonitrile](/img/structure/B401340.png)
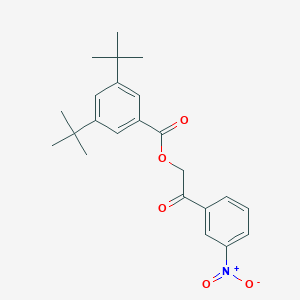
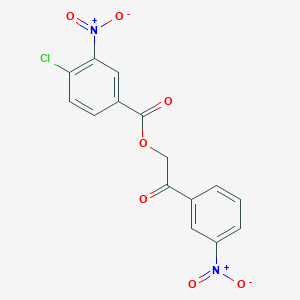
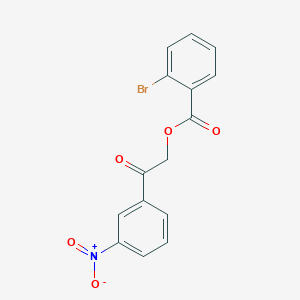
![2-(4-Bromophenyl)-2-oxoethyl [(5-bromo-2-furoyl)amino]acetate](/img/structure/B401351.png)
![2-(3-nitrophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycinate](/img/structure/B401352.png)
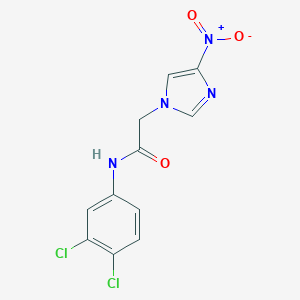
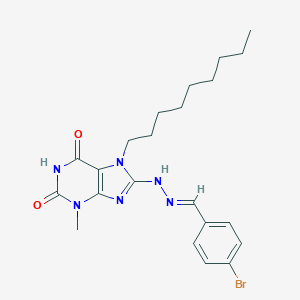
![3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401357.png)
![methyl 2-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B401358.png)
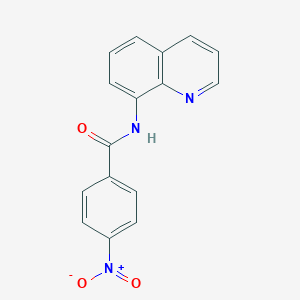
![diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B401360.png)
